Introduction: The Imperative of Spectroscopic Analysis in Drug Discovery
Introduction: The Imperative of Spectroscopic Analysis in Drug Discovery
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Benzylamino)pentanoic Acid
This guide provides a comprehensive overview of the spectroscopic techniques essential for the structural elucidation and characterization of 3-(Benzylamino)pentanoic acid. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of success. Spectroscopic techniques provide the empirical data necessary to confirm the identity, purity, and structural integrity of newly synthesized compounds. 3-(Benzylamino)pentanoic acid, a molecule of interest for its potential applications, serves as an exemplary case study for the application of these powerful analytical methods. This guide will delve into the predicted spectroscopic data for this compound and outline the methodologies for their acquisition and interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of individual atoms within a molecule.
Predicted ¹H NMR Spectrum of 3-(Benzylamino)pentanoic Acid
The ¹H NMR spectrum of 3-(Benzylamino)pentanoic acid is anticipated to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electron density around the protons, with electronegative atoms and aromatic rings causing a downfield shift (higher ppm).[1][2]
Table 1: Predicted ¹H NMR Data for 3-(Benzylamino)pentanoic Acid
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -COOH | ~10-12 | Broad Singlet | 1H | The acidic proton is highly deshielded and often exchanges, leading to a broad signal.[3] |
| Aromatic-H (C₆H₅) | ~7.2-7.4 | Multiplet | 5H | Protons on the benzene ring are in a region of high magnetic anisotropy, resulting in a downfield shift.[1] |
| -NH - | ~2.0-4.0 | Broad Singlet | 1H | The chemical shift of the amine proton can vary and the signal is often broad due to exchange. |
| Benzyl-CH₂ - | ~3.7-3.9 | Singlet or AB quartet | 2H | These protons are adjacent to the nitrogen and the aromatic ring, causing a downfield shift. Depending on the conformational rigidity, they might appear as a singlet or a more complex AB quartet.[4][5] |
| -CH (NHBn)- | ~3.0-3.3 | Multiplet | 1H | This proton is alpha to the nitrogen, leading to a downfield shift. |
| -CH₂ COOH | ~2.4-2.6 | Multiplet | 2H | These protons are alpha to the carbonyl group, which is electron-withdrawing. |
| -CH₂ CH₃ | ~1.5-1.7 | Multiplet | 2H | These are standard alkyl protons. |
| -CH₂CH₃ | ~0.9-1.0 | Triplet | 3H | These terminal methyl protons are in a typical upfield alkyl region. |
Predicted ¹³C NMR Spectrum of 3-(Benzylamino)pentanoic Acid
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Carbons attached to electronegative atoms and those in carbonyl groups are significantly deshielded.[6]
Table 2: Predicted ¹³C NMR Data for 3-(Benzylamino)pentanoic Acid
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| -C OOH | ~170-180 | The carbonyl carbon of a carboxylic acid is highly deshielded.[3] |
| Aromatic C -ipso | ~138-140 | The carbon of the benzene ring attached to the methylene group. |
| Aromatic C -H | ~127-129 | Aromatic carbons typically resonate in this region. |
| Benzyl-C H₂- | ~50-55 | This carbon is attached to the nitrogen, causing a downfield shift. |
| -C H(NHBn)- | ~55-60 | This carbon is also attached to the nitrogen. |
| -C H₂COOH | ~35-40 | Alpha to the carbonyl group. |
| -C H₂CH₃ | ~25-30 | A standard alkyl carbon. |
| -CH₂C H₃ | ~10-15 | The terminal methyl carbon is in the typical upfield region. |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-(Benzylamino)pentanoic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid large solvent signals in the spectrum.[4]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[7]
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the ¹H NMR signals to determine the relative number of protons and analyze the splitting patterns (multiplicities) to deduce the connectivity of the protons. Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.
NMR Experimental Workflow
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It also offers structural clues through the analysis of fragmentation patterns. [8]
Predicted Mass Spectrum of 3-(Benzylamino)pentanoic Acid
The molecular formula of 3-(Benzylamino)pentanoic acid is C₁₂H₁₇NO₂. The molecular weight is approximately 207.27 g/mol .
-
Molecular Ion (M⁺) or Quasi-Molecular Ion ([M+H]⁺): In an electron ionization (EI) mass spectrum, a molecular ion peak at m/z 207 would be expected. Using a soft ionization technique like electrospray ionization (ESI) in positive ion mode, a quasi-molecular ion peak at m/z 208 ([M+H]⁺) would be prominent. [8]
-
Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. Common fragmentation pathways for amino acids include the loss of water (-18), carbon monoxide (-28), and the carboxyl group (-45). [9][10]The benzyl group is also a likely fragment to be lost.
Table 4: Predicted Key Fragment Ions for 3-(Benzylamino)pentanoic Acid
| m/z | Proposed Fragment | Rationale |
| 190 | [M+H - H₂O]⁺ | Loss of a water molecule from the carboxylic acid. |
| 162 | [M+H - H₂O - CO]⁺ | Subsequent loss of carbon monoxide. |
| 91 | [C₇H₇]⁺ | The stable tropylium ion from the benzyl group. This is a very common fragment for benzyl-containing compounds. |
| 116 | [M - C₇H₇]⁺ | Loss of the benzyl group. |
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile, at a low concentration (e.g., 1 mg/mL).
-
Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
Ionization: Utilize an appropriate ionization source, such as ESI or APCI, to generate ions from the sample molecules.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of ions at each m/z value.
-
Analysis: Interpret the resulting mass spectrum to determine the molecular weight and identify the characteristic fragment ions.
Mass Spectrometry Workflow
Conclusion
The combined application of NMR, IR, and MS provides a powerful and comprehensive approach to the structural characterization of 3-(Benzylamino)pentanoic acid. While this guide presents predicted data based on established principles and analogous structures, experimental verification is the final and essential step in confirming the identity and purity of any newly synthesized compound. The protocols and interpretive frameworks provided herein serve as a robust guide for researchers undertaking such analyses.
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